2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one
Description
2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazolone core fused with a 5-chloro-substituted benzothiophene moiety. Its molecular structure combines electron-rich aromatic systems (benzothiophene) and a reactive thiazolone ring, making it a candidate for diverse biological and chemical applications.
Properties
CAS No. |
918107-70-7 |
|---|---|
Molecular Formula |
C12H8ClNOS2 |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS2/c13-9-1-2-11-10(5-9)8(7-16-11)6-14-12(15)3-4-17-14/h1-5,7H,6H2 |
InChI Key |
CBEDZKJYOKRDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one becomes evident when compared to related thiazole and benzothiophene derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Key Findings
In contrast, CMIT’s chloro-methyl combination on a single isothiazolone ring limits its scope to microbial targets .
Impact of Benzothiophene Fusion :
- The fused benzothiophene system increases lipophilicity, likely improving membrane permeability compared to simpler thiazoles (e.g., thiazolidinediones) . This property is critical for anticancer applications where cellular uptake is a bottleneck.
Thiazolone Reactivity: The thiazolone ring’s carbonyl group enables hydrogen bonding with biological targets, a feature absent in non-ketonic analogs like 4,5-dichloro-2-methylthiazol .
Comparative Bioactivity :
- Thiadiazole-containing analogs (e.g., 5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one) show broader anticancer activity but may suffer from metabolic instability due to additional heteroatoms .
- The target compound’s balanced structure (benzothiophene + thiazolone) may offer optimized stability and potency.
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